(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine is an organic compound with the molecular formula C10H12F3NO. This compound is characterized by the presence of a methoxyethyl group and a trifluorophenylmethyl group attached to an amine. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine typically involves the reaction of (3,4,5-trifluorophenyl)methylamine with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl or trifluorophenylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyethyl)[(3,4-difluorophenyl)methyl]amine
- (2-Methoxyethyl)[(3,5-difluorophenyl)methyl]amine
- (2-Methoxyethyl)[(3,4,5-trichlorophenyl)methyl]amine
Uniqueness
(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.
Biological Activity
(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine is a compound of interest due to its unique chemical structure and potential biological activities. This compound features a methoxyethyl group and a trifluorophenyl moiety, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C₈H₁₀F₃N O. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with similar structures have demonstrated varying degrees of antimicrobial activity. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially increasing their ability to penetrate bacterial membranes.
- Case Study : A study on related compounds showed that modifications in the aromatic rings significantly affected their antibacterial potency against ESKAPE pathogens, which are known for their resistance to antibiotics. The presence of electron-withdrawing groups like trifluoromethyl can increase the activity against Gram-positive and Gram-negative bacteria .
Cytotoxicity
The cytotoxic effects of this compound have not been extensively studied; however, preliminary data suggest that similar compounds exhibit cytotoxicity in various cancer cell lines.
- Research Findings : In a screening assay for anticancer activity, derivatives of amines with trifluoromethyl groups showed significant inhibition of cell proliferation in human cancer cell lines . The specific IC50 values for these compounds varied widely depending on the structural modifications.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Compounds with similar structures may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Membrane Disruption : The lipophilic nature of the trifluorophenyl group could disrupt cellular membranes, leading to increased permeability and subsequent cell death.
Toxicological Profile
The safety profile of this compound requires careful evaluation.
- Hazard Classification : It is classified as an acute toxic agent and may cause skin irritation and respiratory issues upon exposure. Proper handling and storage protocols must be followed to minimize risks associated with this compound .
Summary Table of Biological Activities
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-methoxy-N-[(3,4,5-trifluorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-15-3-2-14-6-7-4-8(11)10(13)9(12)5-7/h4-5,14H,2-3,6H2,1H3 |
InChI Key |
JTIIFIFOPRADPY-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.